molecular formula C50H59N9O8S2 B10848151 Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF

Cat. No.: B10848151
M. Wt: 978.2 g/mol
InChI Key: NQJATBPHPBJDPZ-CEDQUOLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 3 (SSTR3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality and quantity. The process is carefully monitored to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified analogs of this compound with altered biological activity and stability .

Scientific Research Applications

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF has a wide range of scientific research applications:

Mechanism of Action

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which confer high affinity and selectivity for SSTR3. This makes it a valuable tool for studying somatostatin receptor function and developing targeted therapies .

Properties

Molecular Formula

C50H59N9O8S2

Molecular Weight

978.2 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-7,16,19-tribenzyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C50H59N9O8S2/c51-23-13-12-22-38-45(61)56-41(26-33-18-8-3-9-19-33)48(64)59-43(50(66)67)30-69-68-29-36(52)44(60)55-39(24-31-14-4-1-5-15-31)46(62)57-40(25-32-16-6-2-7-17-32)47(63)58-42(49(65)54-38)27-34-28-53-37-21-11-10-20-35(34)37/h1-11,14-21,28,36,38-43,53H,12-13,22-27,29-30,51-52H2,(H,54,65)(H,55,60)(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,66,67)/t36-,38+,39-,40+,41+,42+,43+/m1/s1

InChI Key

NQJATBPHPBJDPZ-CEDQUOLKSA-N

Isomeric SMILES

C1[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N

Origin of Product

United States

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